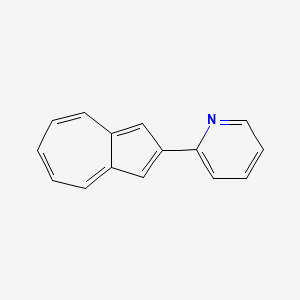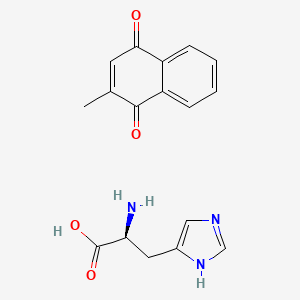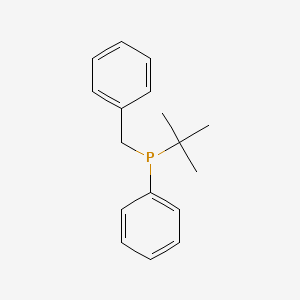
2-(Azulen-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azulen-2-yl)pyridine is a chemical compound that combines the azulene and pyridine moieties. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The fusion of these two structures results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azulen-2-yl)pyridine typically involves the coupling of azulene with pyridine derivatives. One common method is the electrophilic substitution reaction where azulene reacts with pyridine in the presence of a catalyst. For example, the reaction of azulene with 2-chloropyridine in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Azulen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the azulene or pyridine moieties are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield azulenic ketones, while substitution reactions can introduce various functional groups into the azulene or pyridine rings .
Applications De Recherche Scientifique
2-(Azulen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(Azulen-2-yl)pyridine involves its interaction with molecular targets through its unique electronic structure. The azulene moiety acts as an electron donor, while the pyridine ring can act as an electron acceptor. This dual behavior allows the compound to participate in various chemical reactions and interact with biological molecules, potentially inhibiting enzymes or binding to receptors .
Comparaison Avec Des Composés Similaires
Azulen-1-yl-pyridine: Similar structure but with the azulene moiety attached at a different position.
Azulen-2-yl-benzene: Combines azulene with benzene instead of pyridine.
Thiophen-vinyl-pyridine: Contains a thiophene ring instead of azulene.
Uniqueness: 2-(Azulen-2-yl)pyridine is unique due to its combination of azulene and pyridine, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions, such as in optoelectronic devices and coordination chemistry .
Propriétés
Numéro CAS |
881211-84-3 |
|---|---|
Formule moléculaire |
C15H11N |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-azulen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-6-12-10-14(11-13(12)7-3-1)15-8-4-5-9-16-15/h1-11H |
Clé InChI |
KUZMWEDYXMDNKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=C2C=C1)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)




![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)

amino}methyl)phenol](/img/structure/B12602940.png)




![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)
